molecular formula C12H18BrN3O2 B6226198 tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2803829-46-9

tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No. B6226198
CAS RN: 2803829-46-9
M. Wt: 316.2
InChI Key:
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Description

Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (TBPC) is an organic compound containing a tert-butyl group at the 3-position of a pyrazol-1-yl pyrrolidine moiety. It is a highly versatile compound with a range of chemical and biological applications.

Scientific Research Applications

Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic and organometallic compounds. It has also been used in the synthesis of drugs, as well as in the study of enzyme-catalyzed reactions. tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has been used in the study of protein-ligand interactions, and in the study of the structure and function of ion channels.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is not well understood. However, it is believed that the compound interacts with proteins and other molecules in the cell, altering their structure and function. This interaction is thought to be mediated by hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate are not well understood. However, it has been shown to have anti-inflammatory and anti-tumorigenic effects in animal models. It has also been shown to have a protective effect against oxidative stress in vitro.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is a readily available and cost-effective reagent, and it has a wide range of applications in organic synthesis. However, it can be toxic in high concentrations, and it has a limited solubility in water.

Future Directions

The potential future directions for tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, more research is needed to explore its potential applications in drug discovery and development. Other potential future directions include the development of novel synthetic methods for the preparation of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, and the exploration of its use as a reagent in other areas of organic synthesis.

Synthesis Methods

Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate can be synthesized from the reaction of 3-bromopyrrolidine-1-carboxylic acid with tert-butyl isocyanate in the presence of a base catalyst such as triethylamine. The reaction proceeds through a series of steps involving the formation of an amide intermediate, followed by a nucleophilic substitution of the bromide group with the isocyanate group. The reaction is typically carried out in an inert atmosphere and yields tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with 3-bromo-1H-pyrazole in the presence of a base.", "Starting Materials": [ "tert-butyl 3-pyrrolidinecarboxylate", "3-bromo-1H-pyrazole", "Base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-pyrrolidinecarboxylate in a suitable solvent (e.g. dichloromethane, tetrahydrofuran).", "Step 2: Add a base (e.g. sodium hydride, potassium carbonate) to the reaction mixture.", "Step 3: Add 3-bromo-1H-pyrazole to the reaction mixture and stir at room temperature for several hours.", "Step 4: Quench the reaction with water and extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Step 5: Wash the organic layer with brine and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate as a white solid." ] }

CAS RN

2803829-46-9

Product Name

tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.2

Purity

95

Origin of Product

United States

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